molecular formula C11H7BrF6O3 B12835431 3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone

3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone

Cat. No.: B12835431
M. Wt: 381.07 g/mol
InChI Key: HTTYFSWETMMPBP-UHFFFAOYSA-N
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Description

3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a complex organic compound with the molecular formula C11H7BrF6O3. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the reaction of 3-bromoacetophenone with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is usually carried out under controlled conditions, such as room temperature, with continuous stirring for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethylated reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethoxy groups enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone include:

The uniqueness of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone

InChI

InChI=1S/C11H7BrF6O3/c1-5(19)6-2-3-8(7(12)4-6)20-10(14,15)9(13)21-11(16,17)18/h2-4,9H,1H3

InChI Key

HTTYFSWETMMPBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br

Origin of Product

United States

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